Cas no 36434-14-7 (1α,4aα-(Carbonyloxymethylene)-2β,7-dihydroxy-1β-methyl-8-methylenegibbane-10β-carboxylic acid)

36434-14-7 structure
Productnaam:1α,4aα-(Carbonyloxymethylene)-2β,7-dihydroxy-1β-methyl-8-methylenegibbane-10β-carboxylic acid
1α,4aα-(Carbonyloxymethylene)-2β,7-dihydroxy-1β-methyl-8-methylenegibbane-10β-carboxylic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- (1S,2S,4aR,4bR,7S,9aS,10S,10aS)-2,7-dihydroxy-1-methyl-8-methylidene-14-oxododecahydro-7,9a-methano-1,4a-(methanooxymethano)benzo[a]azulene-10-carboxylic acid
- 5a,8-methano-4,10b-propano-1H-azuleno[1,2-c]pyran-5-carboxylic acid, decahydro-8,13-dihydroxy-4-methyl-7-methylene-3-oxo-, (4S,4aS,5S,5aS,8S,10aR,10bR,13S)-
- 1α,4aα-(Carbonyloxymethylene)-2β,7-dihydroxy-1β-methyl-8-methylenegibbane-10β-carboxylic acid
- Gibberelline A38
- PubChem ID: 12989797
- Gibbane-1,10-dicarboxylic acid, 2,7-dihydroxy-4a-(hydroxymethyl)-1-methyl-8-methylene-, 1,4a-lactone, (1α,2β,4aα,4bβ,10β)-
- 36434-14-7
- 3,13-Dihydroxygibberellin A15
- DTXSID901104424
- Gibbane-1,10-dicarboxylic acid, 2,7-dihydroxy-4a-(hydroxymethyl)-1-methyl-8-methylene-, 1,4a-lactone, (1alpha,2beta,4aalpha,4bbeta,10beta)-
- GA38
-
- Inchi: 1S/C20H26O6/c1-10-7-19-8-20(10,25)6-3-11(19)18-5-4-12(21)17(2,16(24)26-9-18)14(18)13(19)15(22)23/h11-14,21,25H,1,3-9H2,2H3,(H,22,23)/t11-,12-,13+,14+,17+,18+,19-,20-/m0/s1
- InChI-sleutel: GAQSCLQIDHHPEE-ARCJWRNYSA-N
- LACHT: O1C([C@]2(C)[C@H](CC[C@]3(C1)[C@@H]2[C@H](C(=O)O)[C@]12CC(=C)[C@](CC[C@H]13)(C2)O)O)=O
Berekende eigenschappen
- Exacte massa: 362.17293854g/mol
- Monoisotopische massa: 362.17293854g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 3
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 26
- Aantal draaibare bindingen: 1
- Complexiteit: 747
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 8
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 104Ų
- XLogP3: 0.5
Experimentele eigenschappen
- Dichtheid: 1.422
- Smeltpunt: 240-242 °C
- Kookpunt: 625.669°C at 760 mmHg
- Vlampunt: 226.06°C
- Brekindex: 1.629
- pka: 4.21±0.70(Predicted)
1α,4aα-(Carbonyloxymethylene)-2β,7-dihydroxy-1β-methyl-8-methylenegibbane-10β-carboxylic acid Gerelateerde literatuur
-
Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793
-
2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
36434-14-7 (1α,4aα-(Carbonyloxymethylene)-2β,7-dihydroxy-1β-methyl-8-methylenegibbane-10β-carboxylic acid) Gerelateerde producten
- 692279-37-1(2-chloro-5-ethoxy-4-hydroxybenzaldehyde)
- 86521-64-4(2-(4-ethoxyphenyl)-2-methylpropanoic acid)
- 1597097-87-4((3-methoxy-2-oxopropyl)(methyl)amine)
- 898782-73-5(2,4-Dimethyl-4'-thiomorpholinomethyl benzophenone)
- 1353972-04-9(Benzyl-cyclopropyl-piperidin-2-ylmethyl-amine)
- 54272-29-6(Triethylammonium Sulfate)
- 1705223-22-8(1-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-methyl-1-oxopropan-2-yl acetate)
- 1594713-39-9(1-(4-bromo-3,5-dimethylphenyl)prop-2-en-1-one)
- 2304635-76-3(1-Cyclopropyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole)
- 1427012-38-1(3-Oxetanecarbonitrile, 3-(3-fluorophenyl)-)
Aanbevolen leveranciers
Minglong (Xianning) Medicine Co., Ltd.
Goudlid
CN Leverancier
Bulk

Heyuan Broad Spectrum Biotechnology Co., Ltd
Goudlid
CN Leverancier
Reagentie

BIOOKE MICROELECTRONICS CO.,LTD
Goudlid
CN Leverancier
Reagentie

Zhangzhou Sinobioway Peptide Co.,Ltd.
Goudlid
CN Leverancier
Reagentie

atkchemica
Goudlid
CN Leverancier
Reagentie
